molecular formula C27H31N3O6S B2489341 ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878059-78-0

ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2489341
CAS No.: 878059-78-0
M. Wt: 525.62
InChI Key: TUWMNJDTWJWPBX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is an intricate organic molecule, notable for its sophisticated structure and potential applications across various scientific fields, particularly in medicinal chemistry. This compound's structure integrates multiple functional groups, contributing to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves a multi-step process:

  • Formation of the Indole Core: : The indole ring can be synthesized through Fischer indole synthesis, employing phenylhydrazine and acetone under acidic conditions.

  • Attachment of the Sulfonyl Group: : The sulfonyl group is introduced via a sulfonylation reaction using chlorosulfonic acid or sulfuryl chloride.

  • Amide Formation: : The acetamido group is incorporated through an acylation reaction using acetic anhydride in the presence of a base like pyridine.

  • Cyclization to Form the Azepan-1-yl Group: : This can be achieved through a cyclization reaction using appropriate precursors and conditions.

  • Final Esterification: : Ethanol and hydrochloric acid are typically used for the esterification reaction, resulting in the formation of the ethyl ester.

Industrial Production Methods

Industrial production of this compound would necessitate scaled-up versions of these laboratory methods, potentially involving continuous flow reactors for more efficient synthesis and improved yields. The use of catalytic agents and optimized conditions is critical for cost-effective large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, particularly at the indole and sulfonyl groups.

  • Reduction: : Reduction reactions may target the oxo group within the azepan-1-yl moiety.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substituents: : Various halides and nucleophiles such as amines or alkoxides.

Major Products

The major products depend on the type of reaction and conditions, typically resulting in derivatives with modified functional groups, such as hydroxylated or aminated products.

Scientific Research Applications

Chemistry

The compound is useful in synthetic organic chemistry for the development of complex molecules, serving as a building block for constructing novel entities.

Biology

In biological research, its interactions with various enzymes and receptors can be studied to understand biochemical pathways.

Medicine

Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is potentially relevant for drug design, particularly in targeting specific protein structures due to its unique configuration.

Industry

Industrial applications might include its use in the synthesis of materials with specific chemical properties, such as polymers and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate exerts its effects depends on its target application. Generally, it might interact with protein active sites, influencing enzymatic activities or receptor binding, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate can be compared with other sulfonamide-containing compounds and indole derivatives, such as:

  • Sulfanilamide: : Known for its antibacterial properties but structurally simpler.

  • Indomethacin: : An indole acetic acid derivative used as an anti-inflammatory agent.

  • 7-Nitroindazole: : Used in neuroprotective studies.

Unique Properties

This versatile compound, with its intricate structure and wide-ranging potential, continues to be of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-13-21(14-12-20)28-25(31)19-37(34,35)24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWMNJDTWJWPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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